Mucronine B

Catalog No.
S627549
CAS No.
38840-26-5
M.F
C28H36N4O4
M. Wt
492.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mucronine B

CAS Number

38840-26-5

Product Name

Mucronine B

IUPAC Name

(2Z,6S,9S,12S)-6-benzyl-9-[(2S)-butan-2-yl]-15-methoxy-12-(methylamino)-4,7,10-triazabicyclo[12.3.1]octadeca-1(18),2,14,16-tetraene-5,8,11-trione

Molecular Formula

C28H36N4O4

Molecular Weight

492.6 g/mol

InChI

InChI=1S/C28H36N4O4/c1-5-18(2)25-28(35)31-23(16-19-9-7-6-8-10-19)26(33)30-14-13-20-11-12-24(36-4)21(15-20)17-22(29-3)27(34)32-25/h6-15,18,22-23,25,29H,5,16-17H2,1-4H3,(H,30,33)(H,31,35)(H,32,34)/b14-13-/t18-,22-,23-,25-/m0/s1

InChI Key

HBLUGHSSFJXCOA-DEYBTNLMSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC=CC2=CC(=C(C=C2)OC)CC(C(=O)N1)NC)CC3=CC=CC=C3

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC=CC2=CC(=C(C=C2)OC)CC(C(=O)N1)NC)CC3=CC=CC=C3

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N/C=C\C2=CC(=C(C=C2)OC)C[C@@H](C(=O)N1)NC)CC3=CC=CC=C3

Description

Mucronine B is a cyclic peptide.

Mucronine B is a naturally occurring cyclopeptide alkaloid primarily derived from the plant species Ziziphus mucronata, belonging to the Rhamnaceae family. It is characterized by its unique 15-membered ring structure, which includes various amino acids and a β-hydroxy amino acid. Mucronine B is part of a larger class of compounds known as cyclopeptide alkaloids, which are recognized for their diverse biological activities and complex structures. The molecular formula of Mucronine B is C28H36N4O4C_{28}H_{36}N_{4}O_{4} .

. Its reactivity is influenced by the presence of nitrogen atoms within its structure, allowing it to participate in nucleophilic substitutions and other typical reactions associated with alkaloids . The total synthesis of Mucronine B and related compounds often involves complex organic reactions, including olefination and cyclization processes .

Mucronine B has demonstrated significant biological activity, particularly in antimicrobial and anticancer studies. Research has indicated that extracts from Ziziphus mucronata, which contain Mucronine B, exhibit potent antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations below 1 mg/ml . Additionally, studies suggest potential anticancer effects, although further research is needed to fully elucidate these mechanisms .

The synthesis of Mucronine B can be achieved through several methods, primarily focusing on total synthesis approaches that involve complex organic chemistry techniques. One common method includes the use of phenylalanine-derived aldehydes in olefination reactions to construct the cyclopeptide framework . Other synthetic routes may involve multi-step processes that incorporate various amino acids and functional groups to achieve the desired structure .

Mucronine B's applications are largely centered around its pharmacological properties. Due to its antimicrobial activity, it has potential uses in developing new antibiotics or treatments for infections resistant to conventional therapies. Furthermore, its possible anticancer properties suggest applications in oncology, where it could be explored as a therapeutic agent against certain types of tumors .

Mucronine B shares structural and functional similarities with other cyclopeptide alkaloids derived from Ziziphus species or related plants. Here are some notable similar compounds:

Compound NameStructure TypeNotable Activities
Mucronine ACyclopeptide AlkaloidAntimicrobial properties
Mucronine CCyclopeptide AlkaloidAnticancer activity
Abyssenine ACyclopeptide AlkaloidAntimicrobial and cytotoxic effects
Abyssenine BCyclopeptide AlkaloidPotential anti-inflammatory properties

Uniqueness of Mucronine B:

  • Structural Complexity: The specific arrangement of amino acids in Mucronine B contributes to its unique biological profile.
  • Potent Antimicrobial Activity: While similar compounds also exhibit antimicrobial properties, Mucronine B's effectiveness against a broader range of pathogens sets it apart.
  • Potential for Synthesis: The synthetic routes developed for Mucronine B may offer insights into creating analogs with enhanced efficacy or reduced toxicity.

XLogP3

3.6

Wikipedia

Mucronine B

Dates

Modify: 2024-02-18

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